
(E/Z)-4,4'-Distyryl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is an organic compound that exhibits geometric isomerism due to the presence of double bonds. The compound is characterized by the presence of two styryl groups attached to a bipyridine core. The E/Z notation indicates the spatial arrangement of the substituents around the double bonds, with E (entgegen) meaning opposite sides and Z (zusammen) meaning the same side.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Distyryl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with styrene derivatives under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like N,N-dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Distyryl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
(E/Z)-4,4’-Distyryl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed
Oxidation: Oxidized bipyridine derivatives
Reduction: Reduced bipyridine derivatives
Substitution: Substituted bipyridine derivatives
科学的研究の応用
(E/Z)-4,4’-Distyryl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of (E/Z)-4,4’-Distyryl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, leading to changes in electronic and photophysical properties. In biological systems, it can interact with proteins or nucleic acids, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(2-pyridyl)ethylene
- 4,4’-Bis(4-pyridyl)ethylene
- 4,4’-Bis(2-thienyl)ethylene
Uniqueness
(E/Z)-4,4’-Distyryl-2,2’-bipyridine is unique due to its ability to exhibit geometric isomerism, which can significantly influence its chemical and physical properties. The presence of styryl groups enhances its conjugation and photophysical properties, making it a valuable compound for various applications in materials science and biology.
特性
分子式 |
C26H20N2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-[(Z)-2-phenylethenyl]-2-[4-[(E)-2-phenylethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |
InChIキー |
OFZKDHVEYWXZKM-HEEUSZRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C\C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


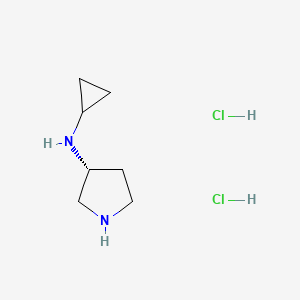

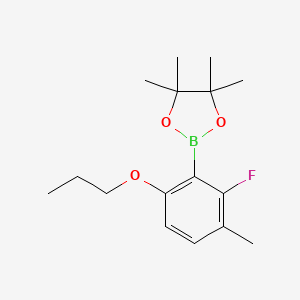
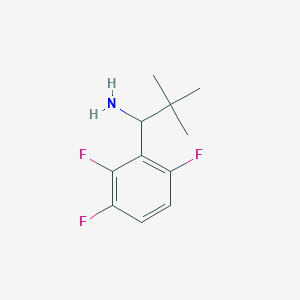
![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
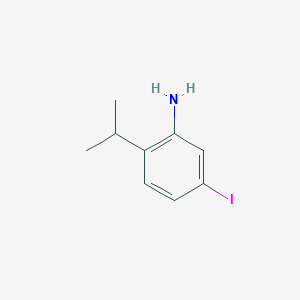
![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
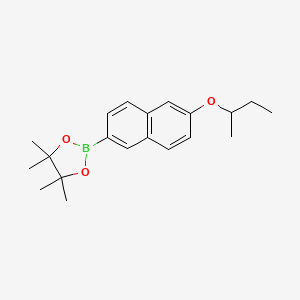
![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)

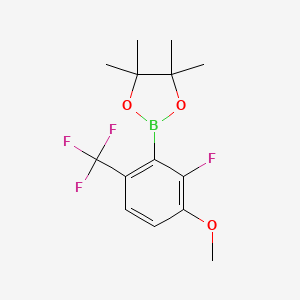
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
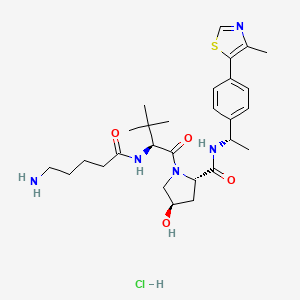
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)
